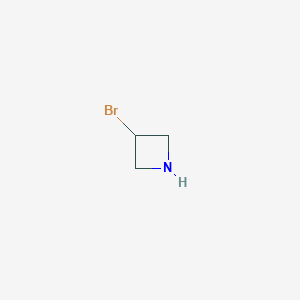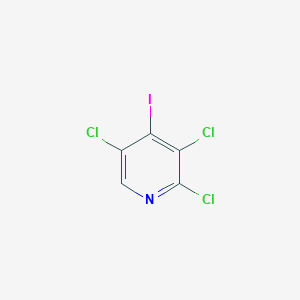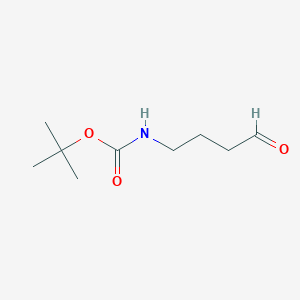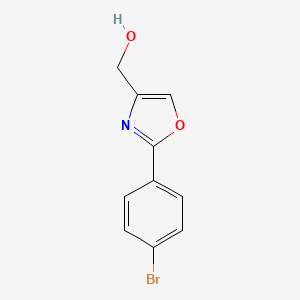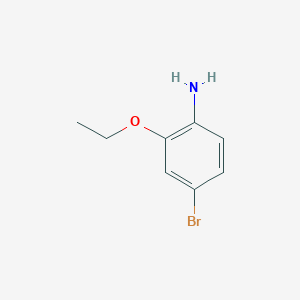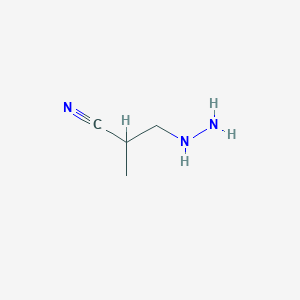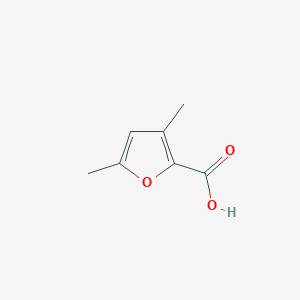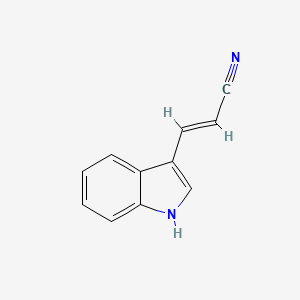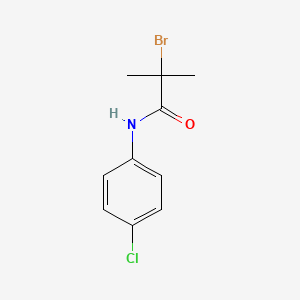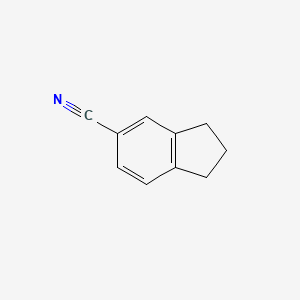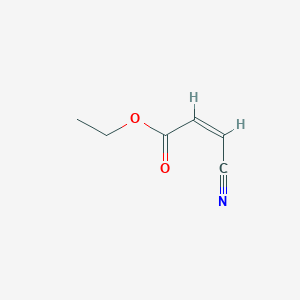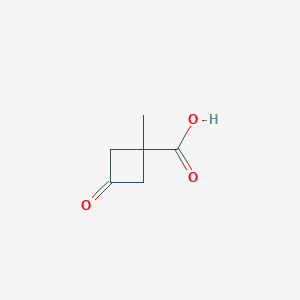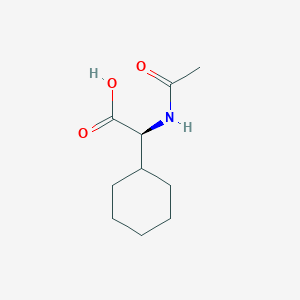
(S)-Acetylaminocyclohexylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes. It often includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Wissenschaftliche Forschungsanwendungen
Metabolic Profiling and Biomarker Identification
Research in metabolic profiling, a field studying molecular processes and chemical contents of cells, has developed methods using acetic anhydride’s reactivity with amino acids. This approach, including the use of N-acetylation reactions, has enhanced the identification of biomarkers with clinical significance. It has resolved mixtures of amino acids in solution, demonstrating the potential of acetic acid derivatives in diagnostic tools for clinical information and disease profiling (Wilson et al., 2009).
Novel Compound Isolation from Natural Sources
A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, named 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid. This discovery is significant in the field of natural product research, where identifying new compounds can lead to the development of novel therapeutic agents (Shen et al., 2013).
Acetylation and its Role in Biochemical Processes
Research has shown that acetic acid upregulates genes for fatty acid oxidation enzymes in the liver, influencing body fat accumulation. This is crucial for understanding metabolic diseases and could lead to novel treatments for obesity and related disorders (Kondo et al., 2009).
Enantioselective Reactions and Drug Development
The significance of enantiomers in anti-acetylcholine drugs has been studied, emphasizing the importance of stereochemistry in pharmaceuticals. This research contributes to the development of more effective and safer medications by understanding the differential potencies of enantiomers (Brimblecombe et al., 1971).
Immunomodulation and Disease Resistance
N-acetylated compounds have shown potential in immunomodulation, enhancing the maturation of lymphocytes and increasing nonspecific resistance against infections. This can be particularly valuable in developing therapeutic agents for immune-related disorders (Kikelj et al., 1998).
Biocatalysis and Chiral Synthesis
The bioproduction of chiral mandelate using bacteria that deacylate O-acetylated mandelicacid demonstrates the potential of microorganisms in producing optically pure compounds. This has significant implications for the pharmaceutical industry in synthesizing enantiomerically pure drugs (Ju et al., 2010).
Chemotherapeutic Applications
Research has shown that inhibitors of histone deacetylases, which may involve acetylated compounds, can be effective in treating resistant forms of leukemia. This opens new avenues for the use of acetylated derivatives in cancer therapy (Warrell et al., 1998).
Proteomic Studies and Drug Action
Studies on lysine acetylation have revealed its widespread impact on protein complexes and cellular functions. This knowledge is essential for understanding the mechanisms of drugs at the proteomic level and could lead to the development of novel therapeutic strategies (Choudhary et al., 2009).
Synthesis and Drug Potency of Derivatives
The synthesis and drug potencies of salicylic acid derivatives, including acetylated forms, have been a focus of research. This includes exploring their usage as cyclooxygenase inhibitors and their roles in various biological processes (Ekinci et al., 2011).
Analgesic and Anti-inflammatory Applications
Studies on aceclofenac, a phenylacetic acid derivative, have demonstrated its significant anti-inflammatory and analgesic activities. This highlights the potential of acetylated cyclohexylacetic acid derivatives in developing new pain and inflammation treatments (Grau et al., 1991).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577046 | |
| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Acetylaminocyclohexylacetic acid | |
CAS RN |
78781-84-7 | |
| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





